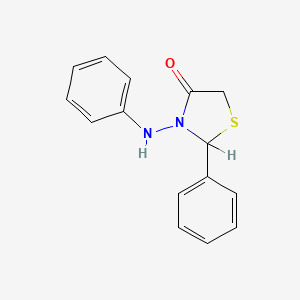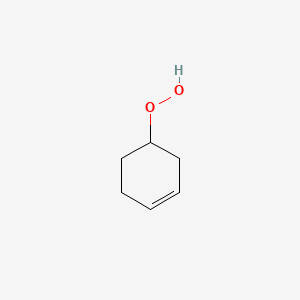
3-Cyclohexenyl hydroperoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexenyl hydroperoxide is an organic compound that belongs to the class of hydroperoxides. It is derived from cyclohexene, a six-membered ring with one double bond. Hydroperoxides are known for their role in organic synthesis and industrial applications due to their ability to act as oxidizing agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyclohexenyl hydroperoxide can be synthesized through the oxidation of cyclohexene. One common method involves the use of molecular oxygen in the presence of a catalyst such as N-hydroxyphthalimide (NHPI) and a transition metal compound like iron (III) benzoate . The reaction is typically carried out in an acetonitrile solution at around 60°C .
Industrial Production Methods
In an industrial setting, the oxidation of cyclohexene to produce this compound can be achieved using various oxidants such as tert-butyl hydroperoxide, hydrogen peroxide, or molecular oxygen . The choice of oxidant and catalyst can significantly influence the selectivity and yield of the desired hydroperoxide.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexenyl hydroperoxide undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form products like 2-cyclohexen-1-ol and 2-cyclohexen-1-one.
Reduction: It can be reduced to cyclohexanol under specific conditions.
Substitution: It can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidants include molecular oxygen, tert-butyl hydroperoxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products Formed
Oxidation: 2-Cyclohexen-1-ol, 2-cyclohexen-1-one, and epoxycyclohexane.
Reduction: Cyclohexanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-Cyclohexenyl hydroperoxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including epoxides and alcohols.
Biology: It can be used in studies involving oxidative stress and its effects on biological systems.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-cyclohexenyl hydroperoxide involves the formation of free radicals. In the presence of a catalyst, the hydroperoxide group decomposes to generate radicals, which then initiate a chain reaction leading to the formation of various oxidation products . The molecular targets and pathways involved include the allylic positions of cyclohexene and the double bond, which are susceptible to oxidation .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl hydroperoxide: Similar in structure but lacks the double bond present in 3-cyclohexenyl hydroperoxide.
tert-Butyl hydroperoxide: A commonly used hydroperoxide in organic synthesis, but with a different alkyl group.
Hydrogen peroxide: A simple hydroperoxide with broad applications but different reactivity compared to this compound.
Uniqueness
This compound is unique due to its ability to undergo selective oxidation reactions at the allylic position and the double bond, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
4096-33-7 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
4-hydroperoxycyclohexene |
InChI |
InChI=1S/C6H10O2/c7-8-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2 |
InChI Key |
WORNONSVRBSMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 2-[(trifluoroacetyl)amino]octanoate](/img/structure/B14156639.png)
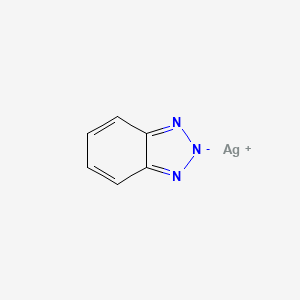
![N-isobutyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14156660.png)
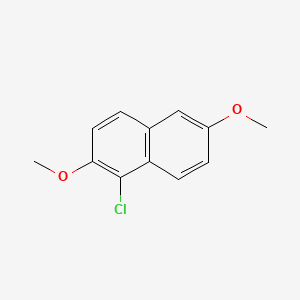
![Ethyl 2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]acetate](/img/structure/B14156674.png)
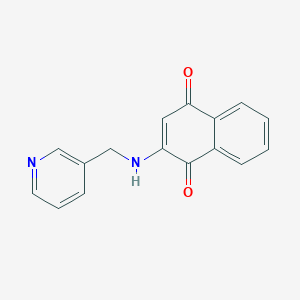
![2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14156685.png)
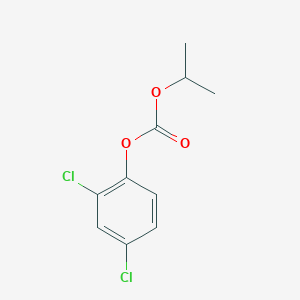

![8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one](/img/structure/B14156703.png)
![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-pentylbenzoic acid](/img/structure/B14156709.png)
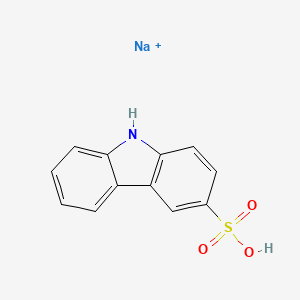
![3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156726.png)
